Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[45]decane-1-carboxylate is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an imino group, and a thia-azaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a thia-azaspirodecane derivative.
Introduction of the Imino Group: The imino group is introduced via a condensation reaction with an appropriate amine.
Oxidation: The oxidation of the sulfur atom to form the lambda6-thia moiety is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction of the imino group.
Substituted Esters: Formed through nucleophilic substitution of the tert-butyl ester group.
Scientific Research Applications
Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: Similar spirocyclic structure but with an oxa-azaspirodecane core.
2-tert-butyl 3-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane: Similar structure with additional methyl and carboxylate groups.
Uniqueness
Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[45]decane-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 8-imino-8-oxo-8λ6-thia-1-azaspiro[4.5]decane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-4-5-13(15)6-9-19(14,17)10-7-13/h14H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBYDGELLALTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCS(=N)(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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